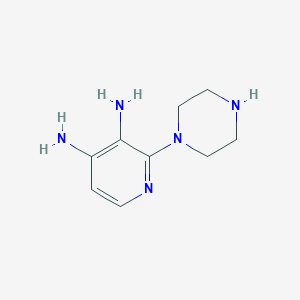
2-(Piperazin-1-yl)pyridine-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperazin-1-yl)pyridine-3,4-diamine is a heterocyclic compound that features both piperazine and pyridine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both piperazine and pyridine rings in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-yl)pyridine-3,4-diamine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of parallel solid-phase synthesis and photocatalytic synthesis . These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(Piperazin-1-yl)pyridine-3,4-diamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of both piperazine and pyridine rings, which can participate in different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sulfonium salts, aziridines, and alkynes . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMSO (Dimethyl sulfoxide) at elevated temperatures .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of protected piperazines .
Scientific Research Applications
2-(Piperazin-1-yl)pyridine-3,4-diamine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, the compound is investigated for its potential as a pharmaceutical agent due to its biological activity . It is also used in the development of new drugs and therapeutic agents . In the industrial sector, the compound is utilized in the production of various chemical products and intermediates .
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways within biological systems. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-(Piperazin-1-yl)pyridine-3,4-diamine can be compared to other similar compounds, such as 1-(2-Pyrimidyl)piperazine and 2-(1-Piperazinyl)pyrimidine . These compounds share structural similarities but differ in their specific chemical and biological properties. The uniqueness of this compound lies in its combination of piperazine and pyridine rings, which confer distinct reactivity and biological activity .
List of Similar Compounds:- 1-(2-Pyrimidyl)piperazine
- 2-(1-Piperazinyl)pyrimidine
- 1-Phenylpiperazine
- 1-(4-Pyridyl)piperazine
Properties
Molecular Formula |
C9H15N5 |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-piperazin-1-ylpyridine-3,4-diamine |
InChI |
InChI=1S/C9H15N5/c10-7-1-2-13-9(8(7)11)14-5-3-12-4-6-14/h1-2,12H,3-6,11H2,(H2,10,13) |
InChI Key |
ARDIJYJUKJJCDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





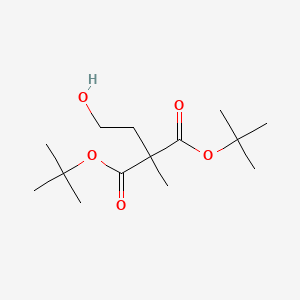
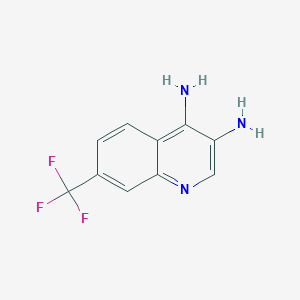



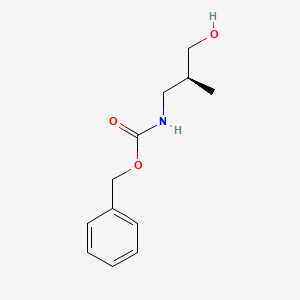
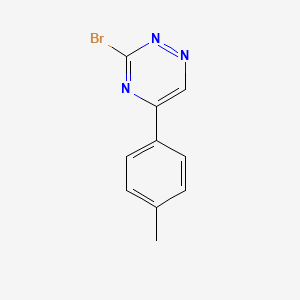
![2-Amino-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B12833464.png)
![1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B12833471.png)
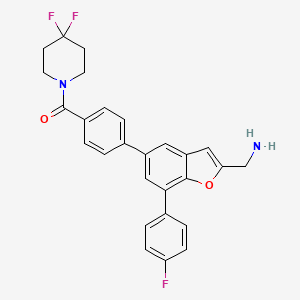
![3,8-Dichloropyrido[2,3-b]pyrazine](/img/structure/B12833477.png)
